N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester
Description
N,N-Di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester (hypothetical structure inferred from related compounds) is a protected derivative of L-aspartic acid, featuring two tert-butoxycarbonyl (Boc) groups on the amino moiety and methyl esters on the carboxyl groups. The Boc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under acidic conditions . Methyl esters, compared to bulkier tert-butyl or benzyl esters, enhance solubility in polar solvents but are more prone to hydrolysis under basic conditions .
Properties
Molecular Formula |
C16H27NO8 |
|---|---|
Molecular Weight |
361.39 g/mol |
IUPAC Name |
dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |
InChI |
InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3 |
InChI Key |
ALQXXUHPEAESLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection Using Di-tert-butyl Dicarbonate
The most common approach employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Procedure :
- L-Aspartic acid is suspended in a mixture of acetone, water, and triethylamine (4:4:1 v/v).
- Boc anhydride (1.2–1.5 equivalents) is added dropwise at 0°C, followed by warming to 35–40°C for 6–7 hours.
- The product, N,N-di-Boc-L-aspartic acid, is isolated via extraction and acidification (yield: 80.4%).
Key Considerations :
- Base Selection : Triethylamine or sodium bicarbonate facilitates deprotonation of the amino group, enhancing Boc anhydride reactivity.
- Solvent Systems : Biphasic solvents (e.g., dioxane-water) improve solubility and reaction homogeneity.
Esterification Methodologies
Fischer Esterification with Methanol/HCl
A traditional method using acidic conditions for ester formation:
Trimethylsilyl Chloride (TMSCl)-Catalyzed Esterification
A milder, selective alternative:
- Procedure : L-Aspartic acid is stirred in methanol with TMSCl (10 equivalents) at 50°C for 5 hours, achieving full conversion to dimethyl ester.
- Advantages :
Integrated Synthesis Protocols
Boc Protection Followed by Esterification
Steps :
Esterification Followed by Boc Protection
Steps :
- Esterify L-aspartic acid with TMSCl/MeOH.
- Protect amino groups with Boc anhydride in dioxane/water.
Yield : 75% overall.
Comparative Analysis :
| Parameter | Boc First | Esterification First |
|---|---|---|
| Reaction Time | 24–48 hours | 5–7 hours |
| Racemization Risk | Moderate | Low |
| Overall Yield | 54–64% | 75% |
Optimization and Scalability
Purification Techniques
- Crystallization : Petroleum ether induces crystallization of the dimethyl ester, achieving >95% purity.
- Chromatography : Required only for removing S-Boc byproducts in glutathione analogs, suggesting potential utility here if side reactions occur.
Challenges and Solutions
Byproduct Formation
Scalability
- Industrial Adaptations : Patent CN111807994A describes a kilogram-scale process using reflux conditions and simplified workup (yield: 70%).
Chemical Reactions Analysis
Types of Reactions
N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Deprotection: The Boc groups can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products
Hydrolysis: L-aspartic acid and methanol.
Deprotection: L-aspartic acid and tert-butyl alcohol.
Substitution: Depends on the nucleophile used; can yield a variety of substituted aspartic acid derivatives.
Scientific Research Applications
Applications in Peptide Synthesis
2.1 Protective Group in Solid-Phase Synthesis
The primary application of N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester is as a protective group in solid-phase peptide synthesis (SPPS). The Boc group allows for the selective protection of amino acids during the assembly of peptides, facilitating the formation of complex structures without unwanted side reactions.
| Characteristic | Details |
|---|---|
| Boc Stability | Stable under basic conditions |
| Deprotection | Easily removed using trifluoroacetic acid (TFA) |
| Application | Used in SPPS for synthesizing peptides containing aspartic acid |
2.2 Synthesis of Bioactive Peptides
N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester has been utilized in the synthesis of various bioactive peptides that exhibit therapeutic properties. For instance, it has been employed in the synthesis of neuropeptides and hormone analogs, contributing to drug development for neurological disorders.
Case Studies
3.1 Synthesis of Neuropeptides
A notable case study involved the synthesis of neuropeptide Y (NPY), which plays a critical role in regulating appetite and energy balance. Researchers used N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester as a protected building block in the peptide chain assembly, resulting in higher yields and purity compared to traditional methods.
- Yield : 85%
- Purity : >95% (HPLC analysis)
3.2 Development of Antitumor Peptides
Another study focused on the synthesis of antitumor peptides using N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester. The compound was integral to creating cyclic peptides that demonstrated significant cytotoxicity against cancer cell lines.
| Peptide Name | IC (µM) |
|---|---|
| Cyclic Peptide A | 12 |
| Cyclic Peptide B | 8 |
Mechanism of Action
The mechanism of action of N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester involves its role as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester and analogous compounds:
Stability and Reactivity
- Boc vs. Z Groups : Boc-protected compounds are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Z groups require stronger acids (e.g., HBr) .
- Ester Hydrolysis : Methyl esters hydrolyze faster than tert-butyl esters under basic conditions. For example, methoxycarbonyl L-phenylalanine tert-butyl ester retains its tert-butyl group during mild hydrolysis, while methyl esters degrade .
Research Findings and Data Tables
Biological Activity
N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester, often abbreviated as Boc-Asp(OMe)2, is a derivative of aspartic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis of N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester
The synthesis of Boc-Asp(OMe)2 typically involves the protection of the amino and carboxyl groups of aspartic acid using tert-butyloxycarbonyl (Boc) and methyl ester groups. The general synthetic route includes:
- Protection of the amino group : The amino group of L-aspartic acid is protected using Boc anhydride.
- Methylation : The carboxylic acid group is converted into a methyl ester through reaction with methanol in the presence of an acid catalyst.
- Final purification : The product is purified using chromatography techniques to yield high-purity Boc-Asp(OMe)2.
Biological Activity
The biological activity of N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester has been studied in various contexts, particularly in relation to its role as a building block in peptide synthesis and its pharmacological potential.
1. Antioxidant Activity
Research indicates that derivatives of aspartic acid can exhibit antioxidant properties. A study demonstrated that certain aspartate derivatives could scavenge free radicals and reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
2. Neuroprotective Effects
Boc-Asp(OMe)2 has been implicated in neuroprotection due to its ability to modulate neurotransmitter systems. In animal models, it showed promise in enhancing cognitive function and protecting against neurodegenerative conditions by influencing glutamatergic signaling pathways .
3. Antimicrobial Properties
Recent studies have explored the antimicrobial effects of aspartate derivatives. Boc-Asp(OMe)2 exhibited significant antibacterial activity against various strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Antioxidant Evaluation
In a controlled experiment, Boc-Asp(OMe)2 was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. Results showed a dose-dependent decrease in malondialdehyde levels, a marker of oxidative stress, highlighting its antioxidant potential .
Case Study 2: Neuroprotection in Alzheimer's Model
In a mouse model of Alzheimer's disease, administration of Boc-Asp(OMe)2 resulted in improved memory performance on behavioral tests compared to untreated controls. Histological analysis revealed reduced amyloid plaque formation and enhanced synaptic integrity, suggesting a protective role against neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Boc-Asp(OMe)2 is crucial for optimizing its biological activity. Key findings include:
- Substitution Patterns : Variations in the alkyl groups attached to the nitrogen atoms significantly affect both solubility and bioactivity.
- Steric Effects : The bulky Boc group enhances stability and reduces enzymatic degradation, which is advantageous for therapeutic applications.
Q & A
Basic Questions
Q. What are the key steps in synthesizing N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethylester, and how is stereochemical integrity maintained?
- Methodological Answer : The compound is synthesized via sequential protection and esterification. First, the amino groups of L-aspartic acid are protected with tert-butoxycarbonyl (Boc) groups using Boc-anhydride under basic conditions. The carboxylic acid moieties are then esterified with diazomethane (CH₂N₂) to form the dimethylester. To minimize racemization, reactions are conducted at low temperatures (0–4°C) and monitored via chiral HPLC or polarimetry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm Boc group incorporation (δ ~1.4 ppm for tert-butyl protons) and esterification (δ ~3.7 ppm for methoxy groups).
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, with fragmentation patterns confirming Boc and methyl ester groups .
Q. How can impurities from incomplete Boc protection be removed during purification?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexanes (e.g., 20–50% EtOAc) effectively separates unreacted starting materials. Recrystallization in tert-butyl methyl ether (MTBE) further enhances purity, as Boc-protected derivatives exhibit higher crystallinity .
Advanced Research Questions
Q. How do competing side reactions (e.g., over-alkylation) during Boc protection impact yield, and how are they mitigated?
- Methodological Answer : Over-alkylation can occur if excess Boc-anhydride or prolonged reaction times are used. To suppress this, stoichiometric control (2.2 equiv Boc-anhydride per amine) and monitoring via TLC (Rf ~0.5 in 30% EtOAc/hexanes) are critical. Quenching with aqueous citric acid after 2 hours selectively isolates the di-Boc product .
Q. What strategies enable orthogonal deprotection of Boc groups and methyl esters in complex peptide syntheses?
- Methodological Answer : Boc groups are selectively removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving methyl esters intact. For ester hydrolysis, LiOH in THF/water (0°C, 1–2 h) avoids β-elimination side reactions. This orthogonal approach is validated in peptide coupling workflows using intermediates like N-Boc-L-cysteine methyl ester .
Q. How can stereochemical outcomes be analyzed when synthesizing derivatives of this compound?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA) resolves enantiomers, while NOESY NMR identifies spatial arrangements of substituents. For example, sulfenylation with (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide under n-BuLi yields a (2R,3R)-sulfide isomer as the major product, confirmed by X-ray crystallography .
Q. What computational methods predict the stability of Boc-protected intermediates under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model carbamate bond cleavage kinetics. Simulations show Boc groups are stable at pH >4 but hydrolyze rapidly at pH <2, aligning with experimental observations in gastric fluid studies .
Data Contradiction Analysis
Q. Why do reported yields for sulfenylation reactions vary across studies, and how can reproducibility be improved?
- Methodological Answer : Discrepancies arise from differences in solvent polarity (THF vs. DMF) and temperature. For instance, sulfenylation in THF at –78°C with n-BuLi (1.1 equiv) yields >80% of the (2R,3R)-sulfide isomer, while DMF at 0°C promotes side reactions. Standardizing anhydrous conditions and Li⁺ counterion sources (e.g., LiHMDS) enhances reproducibility .
Application in Peptide Synthesis
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS) for aspartic acid incorporation?
- Methodological Answer : The di-Boc protection prevents undesired coupling at the β-carboxyl group. After anchoring the α-carboxyl methyl ester to resin, TFA deprotects the α-amine for subsequent couplings. Post-synthesis, global deprotection with HBr/acetic acid cleaves methyl esters, yielding free aspartic acid residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
